molecular formula C44H43N5O7 B12432257 (6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

Cat. No.: B12432257
M. Wt: 753.8 g/mol
InChI Key: MKHWXCZGNPQRBL-NDOUMJCMSA-N
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Description

The compound (6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one is a complex organic molecule belonging to the class of pyrrolo[2,1-c][1,4]benzodiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core pyrrolo[2,1-c][1,4]benzodiazepine structure. The key steps include:

    Formation of the pyrrolo[2,1-c][1,4]benzodiazepine core: This is typically achieved through a cyclization reaction involving an appropriate precursor.

    Functionalization of the core structure: Introduction of methoxy and aminophenyl groups through substitution reactions.

    Final assembly: Coupling of the functionalized core with other moieties to form the final compound.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This includes:

    Selection of solvents: Choosing solvents that facilitate the desired reactions while minimizing side reactions.

    Temperature control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification techniques: Using chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzymes.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    (6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl: A structurally similar compound with slight variations in functional groups.

    (6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-hydroxyphenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one: Another similar compound with a hydroxyl group instead of an amino group.

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical properties. This makes it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C44H43N5O7

Molecular Weight

753.8 g/mol

IUPAC Name

(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C44H43N5O7/c1-43-21-29(27-7-11-31(45)12-8-27)23-48(43)41(50)33-17-37(53-4)39(19-35(33)46-25-43)55-15-6-16-56-40-20-36-34(18-38(40)54-5)42(51)49-24-30(22-44(49,2)26-47-36)28-9-13-32(52-3)14-10-28/h7-14,17-20,23-26H,6,15-16,21-22,45H2,1-5H3/t43-,44-/m1/s1

InChI Key

MKHWXCZGNPQRBL-NDOUMJCMSA-N

Isomeric SMILES

C[C@]12CC(=CN1C(=O)C3=CC(=C(C=C3N=C2)OCCCOC4=C(C=C5C(=C4)N=C[C@]6(CC(=CN6C5=O)C7=CC=C(C=C7)OC)C)OC)OC)C8=CC=C(C=C8)N

Canonical SMILES

CC12CC(=CN1C(=O)C3=CC(=C(C=C3N=C2)OCCCOC4=C(C=C5C(=C4)N=CC6(CC(=CN6C5=O)C7=CC=C(C=C7)OC)C)OC)OC)C8=CC=C(C=C8)N

Origin of Product

United States

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